molecular formula C19H23NO2 B5783437 N-(2,6-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide

N-(2,6-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B5783437
M. Wt: 297.4 g/mol
InChI Key: LBZNBQOCAKGGJQ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide, commonly known as DIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of DIPA is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and facilitating chemical reactions. DIPA has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects
DIPA has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential anticancer properties, as it can induce apoptosis (cell death) in cancer cells. Additionally, DIPA has been shown to have antioxidant properties, which may protect against oxidative stress and related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DIPA in lab experiments is its ability to form stable metal complexes, which can be used in catalysis and other chemical reactions. However, DIPA is relatively expensive compared to other ligands, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on DIPA. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in catalysis and other chemical reactions. Finally, the synthesis of DIPA and its metal complexes could be optimized to improve efficiency and reduce costs.

Synthesis Methods

DIPA can be synthesized by reacting 2,6-dimethylaniline with 4-isopropylphenol and chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DIPA.

Scientific Research Applications

DIPA has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a ligand for metal complexes. DIPA can form stable complexes with metals such as copper, nickel, and palladium, which can be used in catalysis and other chemical reactions.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-13(2)16-8-10-17(11-9-16)22-12-18(21)20-19-14(3)6-5-7-15(19)4/h5-11,13H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZNBQOCAKGGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-(4-propan-2-ylphenoxy)acetamide

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